Hydrogen Bond Donor Count: Tertiary vs. Primary and Secondary Phenylacetamides
N,N-Dimethyl-2-phenylacetamide possesses a computed hydrogen bond donor count of zero, whereas primary phenylacetamides (e.g., 2-phenylacetamide) contain two HBDs and secondary N-methyl-2-phenylacetamide contains one HBD [1]. This structural difference alters polarity and intermolecular interactions, which is quantitatively reflected in the computed topological polar surface area (TPSA) of 20.3 Ų for N,N-dimethyl-2-phenylacetamide [1].
| Evidence Dimension | Hydrogen Bond Donor Count (computed) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 2-Phenylacetamide: HBD = 2 (primary amide); N-Methyl-2-phenylacetamide: HBD = 1 (secondary amide) |
| Quantified Difference | HBD reduction of 2 units vs. primary analog; 1 unit vs. secondary analog |
| Conditions | Computed property based on molecular structure (PubChem 2025.04.14 release) |
Why This Matters
Zero HBD enables reversed-phase chromatographic retention prediction and solubility behavior distinct from primary/secondary amides, directly affecting method development and formulation decisions.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 87853, N,N-Dimethyl-2-phenylacetamide (Computed Descriptors: Hydrogen Bond Donor Count = 0; Topological Polar Surface Area = 20.3 Ų). View Source
